

Spectroscopic Analysis of 1-((2-Hydroxyethyl)amino)propan-2-ol: A Technical Guide

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Compound of Interest

Compound Name: 1-((2-Hydroxyethyl)amino)propan-2-ol

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This technical guide provides an in-depth overview of the expected spectroscopic data for the organic compound **1-((2-Hydroxyethyl)amino)propan-2-ol**, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Due to the limited availability of experimentally derived public data for this specific molecule, this guide presents predicted spectral characteristics based on the compound's functional groups and established spectroscopic principles. Detailed, generalized experimental protocols for obtaining such data are also provided.

Predicted Spectroscopic Data

The structural formula of **1-((2-Hydroxyethyl)amino)propan-2-ol** is presented below, with carbons and protons labeled to facilitate the interpretation of the predicted NMR data.

Chemical Structure of 1-((2-Hydroxyethyl)amino)propan-2-ol with atom numbering

Figure 1: Chemical Structure of **1-((2-Hydroxyethyl)amino)propan-2-ol** with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

The proton NMR (^1H NMR) spectrum is expected to show distinct signals for each unique proton environment in the molecule. The predicted chemical shifts (δ) in parts per million (ppm) are summarized in the table below. These predictions are based on the electronegativity of adjacent atoms and typical chemical shift ranges for similar functional groups.

Proton Assignment	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Notes
H-a (CH ₃)	1.0 - 1.2	Doublet (d)	Coupled to the H-c proton.
H-b (CH ₂)	2.4 - 2.6	Multiplet (m)	Diastereotopic protons adjacent to a stereocenter and nitrogen.
H-c (CH)	3.7 - 3.9	Multiplet (m)	Coupled to H-a and H-b protons.
H-d (CH ₂)	2.6 - 2.8	Triplet (t)	Coupled to the H-e protons.
H-e (CH ₂)	3.5 - 3.7	Triplet (t)	Coupled to the H-d protons and deshielded by the hydroxyl group.
H-f (OH)	Broad singlet	Singlet (s)	Chemical shift is concentration and solvent dependent.
H-g (NH)	Broad singlet	Singlet (s)	Chemical shift is concentration and solvent dependent.
H-h (OH)	Broad singlet	Singlet (s)	Chemical shift is concentration and solvent dependent.

The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule. The predicted chemical shifts are presented below.

Carbon Assignment	Predicted Chemical Shift (ppm)	Notes
C-1 (CH ₃)	18 - 22	Shielded aliphatic carbon.
C-2 (CH ₂)	58 - 62	Carbon adjacent to nitrogen.
C-3 (CH)	65 - 70	Carbon bearing a hydroxyl group.
C-4 (CH ₂)	50 - 55	Carbon adjacent to nitrogen.
C-5 (CH ₂)	60 - 65	Carbon bearing a hydroxyl group.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The table below lists the expected characteristic absorption bands for **1-((2-Hydroxyethyl)amino)propan-2-ol**.

Wavenumber Range (cm ⁻¹)	Vibrational Mode	Functional Group	Intensity
3200 - 3600	O-H stretch	Alcohol, Amine (N-H)	Strong, Broad
2850 - 3000	C-H stretch	Aliphatic	Medium to Strong
1450 - 1480	C-H bend	Aliphatic	Medium
1050 - 1150	C-O stretch	Alcohol	Strong
1000 - 1250	C-N stretch	Amine	Medium

Experimental Protocols

The following are generalized protocols for obtaining NMR and IR spectra of a liquid sample such as **1-((2-Hydroxyethyl)amino)propan-2-ol**.

NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of **1-((2-Hydroxyethyl)amino)propan-2-ol** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
- Transfer the solution into a clean, dry 5 mm NMR tube.
- Ensure the sample height in the tube is appropriate for the spectrometer being used (typically 4-5 cm).

¹H NMR Acquisition:

- Instrument: A standard NMR spectrometer (e.g., 300-500 MHz).
- Parameters:
 - Number of scans: 16-64 (depending on sample concentration).
 - Relaxation delay: 1-5 seconds.
 - Pulse width: Calibrated 90-degree pulse.
 - Acquisition time: 2-4 seconds.
 - Spectral width: 0-12 ppm.
 - Temperature: 298 K.

¹³C NMR Acquisition:

- Instrument: A standard NMR spectrometer with a carbon probe.
- Parameters:
 - Number of scans: 1024 or more (due to the low natural abundance of ¹³C).
 - Relaxation delay: 2-5 seconds.
 - Pulse program: A standard proton-decoupled pulse sequence.

- Spectral width: 0-220 ppm.
- Temperature: 298 K.

FT-IR Spectroscopy

Sample Preparation (Neat Liquid):

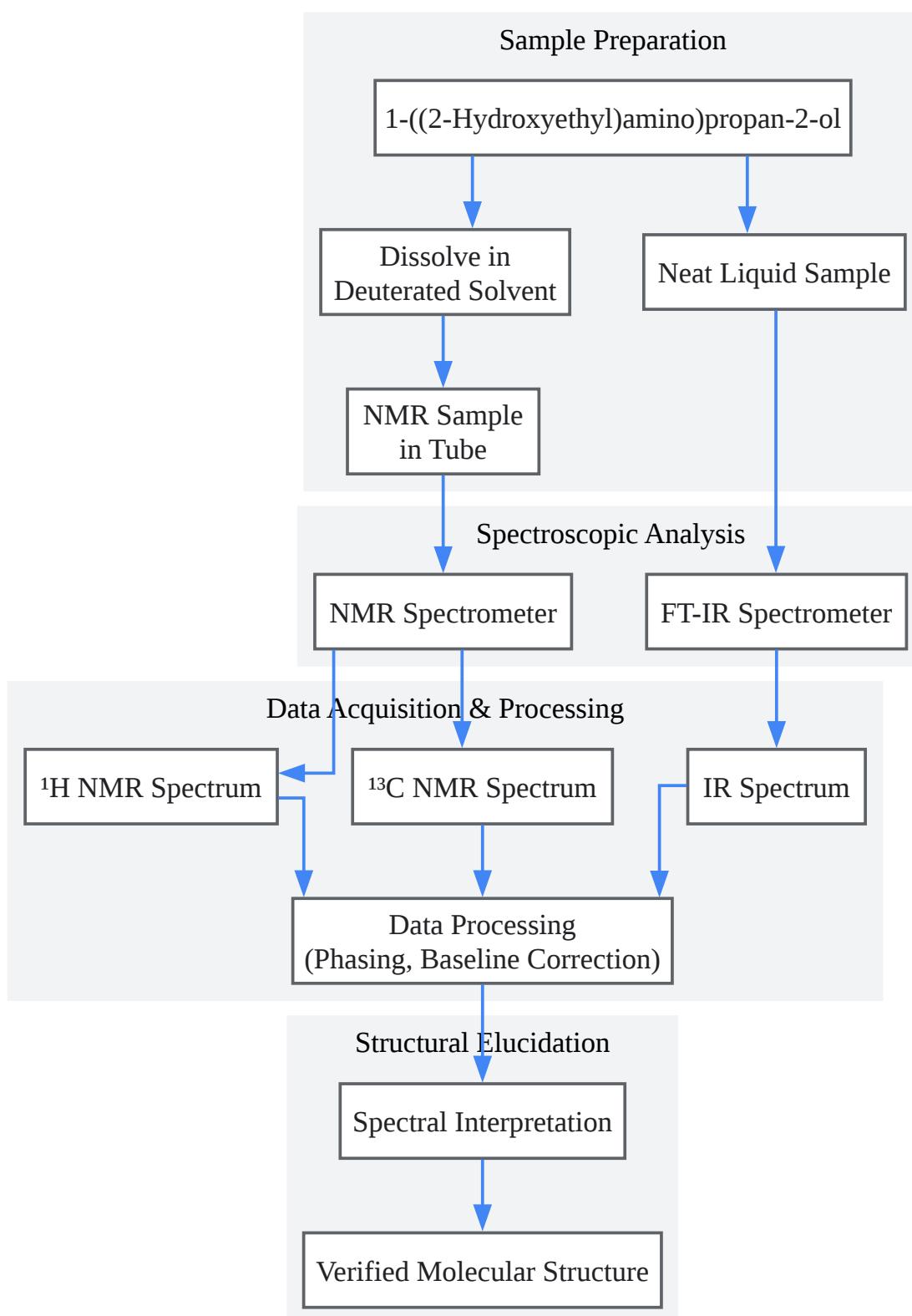
- Ensure the ATR (Attenuated Total Reflectance) crystal of the FT-IR spectrometer is clean.
- Place a small drop of **1-((2-Hydroxyethyl)amino)propan-2-ol** directly onto the center of the ATR crystal.

FT-IR Acquisition:

- Instrument: A Fourier-Transform Infrared Spectrometer.
- Parameters:
 - Scan range: 4000 - 400 cm^{-1} .
 - Number of scans: 16-32.
 - Resolution: 4 cm^{-1} .
 - Mode: Transmittance or Absorbance.
- Acquire a background spectrum of the clean, empty ATR crystal.
- Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound.

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Caption: A workflow diagram illustrating the process of spectroscopic analysis.

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